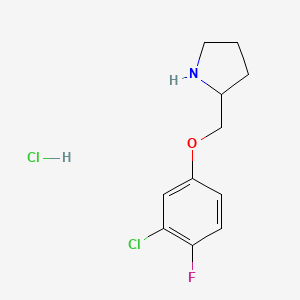
3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride” is a chemical compound with the molecular formula C11H13ClFNO•HCl . It is used for proteomics research . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1CC(NC1)COC2=CC(=C(C=C2)F)Cl.Cl . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 266.14 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Synthesis and Molecular Characterization
One significant application of "3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride" is in the synthesis of new heterocyclic molecules. For example, Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a new heterocycle molecule, showcasing its potential in non-linear optics and as a candidate for anti-cancerous drugs due to its stability and reactivity properties (Murthy et al., 2017). This research highlights the compound's significance in developing new molecules with targeted properties for specific applications.
Optical and Dielectric Properties
The study by Jang et al. (2007) investigated the impact of internal linkage groups, such as the trifluoromethyl (CF3) group and ether group, on the optical and dielectric properties of polyimide thin films. This research underscores the compound's role in enhancing the thermal stability and optical clarity of polyimides, making them suitable for advanced electronic applications (Jang et al., 2007).
Environmental and Biodegradation Studies
The environmental behavior and biodegradation potential of related compounds, such as diphenyl ether and its derivatives, have been explored. Sphingomonas sp. strain SS3 was found to utilize diphenyl ether and its halogenated derivatives as carbon sources, indicating the potential for microbial degradation of these compounds in the environment. This study provides insights into the environmental fate and degradation pathways of halogenated aromatic ethers (Schmidt et al., 1992).
Advanced Material Development
Research by Xiao et al. (2003) on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers showcases the application of such compounds in developing high-performance polymers. These polymers exhibit excellent solubility, thermal properties, and potential as materials for optical waveguides, highlighting the compound's relevance in the field of advanced materials science (Xiao et al., 2003).
Safety and Hazards
The compound is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H310 - H410 . Precautionary statements include P262 - P264 - P273 - P280 - P302 + P352 + P310 - P361 + P364 . It’s important to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-6-9(3-4-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRBSAAGLOLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(C=C2)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)
![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)
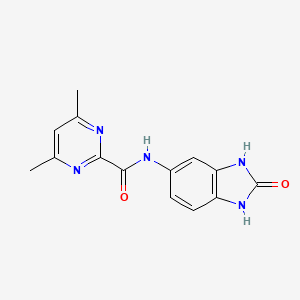
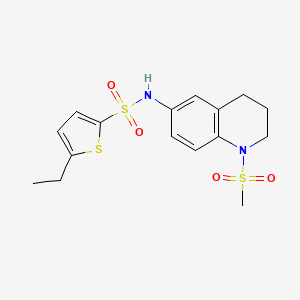
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)


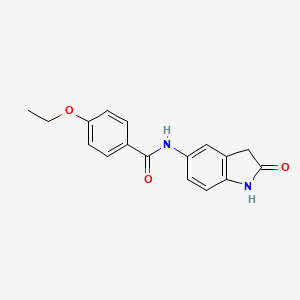
![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)
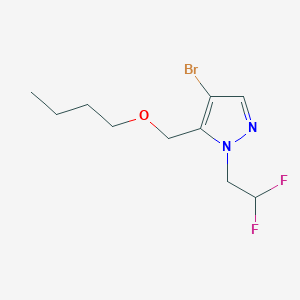
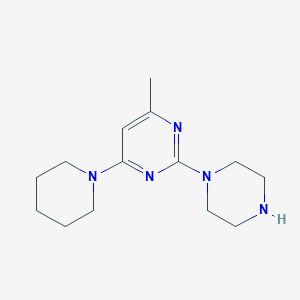
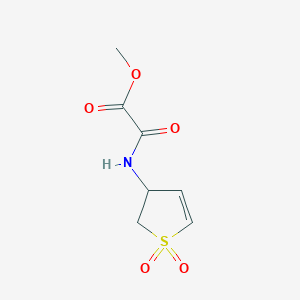
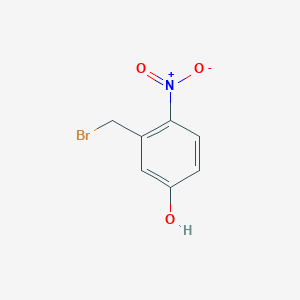
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
